4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
Compound Description: 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic molecule with a fused chromenone (coumarin) and hexanoate moiety.
Structure: It consists of a chromenone ring (2-oxo-2H-chromen-7-yl) attached to a hexanoate group via an amide linkage.
Significance: Coumarins exhibit diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Preparation Methods
Synthesis: The compound can be synthesized by O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base.
Industrial Production: While industrial-scale production methods are not explicitly mentioned, laboratory synthesis provides a basis for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative cleavage of the chromenone ring or amidation of the hexanoate group.
Major Products: These reactions could yield derivatives with modified chromenone or hexanoate functionalities.
Scientific Research Applications
Chemistry: Coumarins serve as fluorescent chemosensors and building blocks for diverse compounds.
Biology and Medicine: Their pharmacological activities include anticancer effects, inhibition of enzymes (carbonic anhydrase, ChE, MAO), and regulation of reactive oxygen species.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate the precise pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Highlight the compound’s distinctive features compared to other coumarins.
Similar Compounds: Explore related molecules, such as 7-hydroxycoumarin derivatives.
Properties
Molecular Formula |
C27H30ClNO6 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H30ClNO6/c1-2-3-12-20-15-26(31)34-23-17-24(22(28)16-21(20)23)35-25(30)13-8-5-9-14-29-27(32)33-18-19-10-6-4-7-11-19/h4,6-7,10-11,15-17H,2-3,5,8-9,12-14,18H2,1H3,(H,29,32) |
InChI Key |
GQXFSTDAOBPQGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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